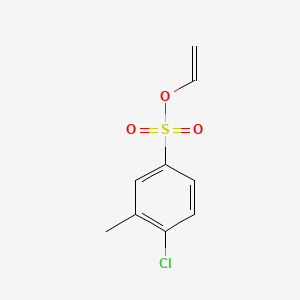

Vinyl 6-chlorotoluene-3-sulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vinyl 6-chlorotoluene-3-sulphonate is an organic compound with the chemical formula C9H9ClO3S It is a derivative of toluene, where the vinyl group is attached to the benzene ring, and the sulphonate group is substituted at the 3-position, with a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl 6-chlorotoluene-3-sulphonate can be synthesized through a series of organic reactionsThe reaction conditions typically involve the use of strong acids like sulfuric acid or chlorosulfonic acid for sulfonation, and a vinylation step using reagents such as vinyl acetate or vinyl bromide under catalytic conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or copper complexes can enhance the yield and selectivity of the vinylation process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulphonate group to a sulfonic acid or other reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Hydroxide, amine, thiol groups.

Major Products Formed:

Oxidation: Sulfonic acids, oxidized derivatives.

Reduction: Reduced sulphonate derivatives.

Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

Vinyl 6-chlorotoluene-3-sulphonate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of vinyl 6-chlorotoluene-3-sulphonate involves its reactivity towards nucleophiles and electrophiles. The vinyl group can participate in addition reactions, while the sulphonate group can act as a leaving group in substitution reactions. The chlorine atom can also undergo nucleophilic substitution, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Vinyl toluene sulphonate: Similar structure but without the chlorine atom.

Vinyl benzene sulphonate: Lacks the methyl group on the benzene ring.

Vinyl chlorobenzene sulphonate: Similar but with different substitution patterns on the benzene ring.

Biological Activity

Vinyl 6-chlorotoluene-3-sulphonate (VCTS) is a compound of interest in the field of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of VCTS, focusing on its mechanisms of action, interactions with biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

VCTS is characterized by the presence of a vinyl group, a chlorine atom, and a sulfonate group. The chemical structure can be represented as follows:

- Chemical Formula : C₉H₈ClO₃S

- Molecular Weight : 232.68 g/mol

The presence of the vinyl group allows for electrophilic reactions, making VCTS a potential candidate for covalent modification of proteins.

Protein Interaction

Recent studies have indicated that vinyl sulfonates, including VCTS, can act as mechanism-based probes for protein tyrosine phosphatases (PTPs). These enzymes are crucial in regulating various cellular processes such as proliferation, differentiation, and survival. VCTS has been shown to inactivate PTPs through a time- and concentration-dependent mechanism involving covalent bonding to the active site cysteine residue. This interaction results in irreversible inhibition, which is significant for therapeutic applications targeting cancer and metabolic diseases .

Electrophilic Nature

The electrophilic nature of VCTS enables it to form stable adducts with nucleophilic amino acids, particularly cysteine and lysine residues. This property is critical for its use in targeted protein modification and inhibition. Vinyl sulfonamides, related compounds, have demonstrated higher reactivity compared to acrylamides, making them desirable for selective targeting in biochemical assays .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of VCTS on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Inhibition of PTP activity leading to apoptosis |

| MCF-7 | 20 | Disruption of cell cycle progression |

| A549 | 18 | Induction of reactive oxygen species |

These results indicate that VCTS exhibits significant cytotoxicity against cancer cells through mechanisms involving PTP inhibition and oxidative stress induction.

Case Studies

-

Case Study: HeLa Cells

- Objective : To evaluate the cytotoxic effects of VCTS on cervical cancer cells.

- Findings : Treatment with VCTS resulted in a dose-dependent decrease in cell viability, with an IC₅₀ value of 15 µM. Mechanistic studies revealed that VCTS induced apoptosis through the activation of caspase pathways.

-

Case Study: MCF-7 Cells

- Objective : To investigate the effects of VCTS on breast cancer cell proliferation.

- Findings : VCTS treatment led to cell cycle arrest at the G2/M phase, indicating its potential as an anti-proliferative agent.

Toxicological Profile

The toxicological assessment of VCTS is crucial for understanding its safety profile. According to occupational exposure guidelines, compounds similar to VCTS may pose risks related to skin sensitization and respiratory toxicity . However, specific data on VCTS remains limited.

Summary of Toxicological Endpoints

| Endpoint | Assessment |

|---|---|

| Carcinogenicity | Not established |

| Reproductive toxicity | Not evaluated |

| Skin sensitization | Potential risk identified |

Properties

CAS No. |

84540-41-0 |

|---|---|

Molecular Formula |

C9H9ClO3S |

Molecular Weight |

232.68 g/mol |

IUPAC Name |

ethenyl 4-chloro-3-methylbenzenesulfonate |

InChI |

InChI=1S/C9H9ClO3S/c1-3-13-14(11,12)8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3 |

InChI Key |

OKHXKDPGLQZKKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)OC=C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.